molecular formula C19H17NO3S B14205748 [5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone CAS No. 827024-07-7

[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl](phenyl)methanone

Cat. No.: B14205748
CAS No.: 827024-07-7
M. Wt: 339.4 g/mol
InChI Key: ZCDDNPPMDNVXPK-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-ylmethanone: is a complex organic compound that features a pyrrole ring substituted with a methyl group, a sulfonyl group attached to a methylbenzene, and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Phenylmethanone Group: This step involves Friedel-Crafts acylation, where the sulfonylated pyrrole reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it can be used to study enzyme interactions and as a probe to investigate cellular pathways.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-ylmethanone exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with active sites of enzymes, while the phenylmethanone group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • [5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol
  • 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide

Uniqueness: Compared to similar compounds, 5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-ylmethanone features a unique combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the pyrrole ring, in particular, distinguishes it from other sulfonylated compounds, offering unique opportunities for chemical modifications and applications.

This detailed article provides a comprehensive overview of 5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

827024-07-7

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

[5-methyl-1-(4-methylphenyl)sulfonylpyrrol-2-yl]-phenylmethanone

InChI

InChI=1S/C19H17NO3S/c1-14-8-11-17(12-9-14)24(22,23)20-15(2)10-13-18(20)19(21)16-6-4-3-5-7-16/h3-13H,1-2H3

InChI Key

ZCDDNPPMDNVXPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C3=CC=CC=C3)C

Origin of Product

United States

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